Peripheral Vasodilator Potency in Anesthetized Dogs: Vintoperol vs. Pentoxifylline vs. Buflomedil
In dose-response studies using anesthetized dogs, vintoperol demonstrated substantially greater vasodilatory potency per unit dose compared to the clinical reference agents pentoxifylline and buflomedil. Vintoperol at 0.03 mg/kg (i.v.) produced a vasodilator effect that exceeded that of buflomedil or pentoxifylline administered at doses ranging from 1 to 15 mg/kg [1]. This indicates that vintoperol achieves comparable or superior hemodynamic effects at doses 33- to 500-fold lower than these established peripheral vasodilators.
| Evidence Dimension | Peripheral vasodilator potency (femoral blood flow enhancement) |
|---|---|
| Target Compound Data | Vintoperol: 0.03 mg/kg i.v. |
| Comparator Or Baseline | Buflomedil and pentoxifylline: 1 to 15 mg/kg i.v. |
| Quantified Difference | Vintoperol 0.03 mg/kg more potent than 1-15 mg/kg of comparators (approx. 33- to 500-fold potency advantage on per-weight basis) |
| Conditions | Anesthetized dog model; femoral vascular bed; intravenous administration |
Why This Matters
Procurement of vintoperol for preclinical hemodynamic studies enables experimental designs requiring substantially lower compound quantities to achieve robust vasodilatory responses compared to pentoxifylline or buflomedil.
- [1] Szombathelyi Z, Karpati E, Kalaus G, Szabo L, Szantay C. Vasodilator and angioprotective activity of 1-ethyl-1-hydroxyalkyl-octahydroindolo[2,3a]quinolizine derivates. Arzneimittelforschung. 1991 Jun;41(6):621-5. PMID: 1930350. View Source
